molecular formula C15H15N3O2 B565193 N'-Desmethyl Amonafide CAS No. 114991-16-1

N'-Desmethyl Amonafide

Cat. No.: B565193
CAS No.: 114991-16-1
M. Wt: 269.304
InChI Key: JFLYCGLQHZUVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N’-Desmethyl Amonafide: is a compound derived from , which is a DNA intercalating agent and an inhibitor of topoisomerase II.

  • The compound is an N-heterocyclic compound, and its structure is related to the parent compound, Amonafide.
  • Scientific Research Applications

      Chemistry: N’-Desmethyl Amonafide’s role as an intermediate in drug synthesis makes it relevant to medicinal chemistry and organic synthesis.

      Biology: Its DNA intercalating properties could be useful for studying DNA-protein interactions or as a probe for DNA structure.

      Industry: While not directly used industrially, its derivatives or related compounds might find applications.

  • Mechanism of Action

    Target of Action

    N’-Desmethyl Amonafide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. By targeting these enzymes, N’-Desmethyl Amonafide can interfere with these critical cellular processes .

    Mode of Action

    N’-Desmethyl Amonafide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion can inhibit the normal functioning of the DNA, including replication and transcription processes . As a topoisomerase II inhibitor, it prevents the re-ligation step of the enzyme’s catalytic cycle, which leads to the accumulation of DNA breakages .

    Biochemical Pathways

    The inhibition of topoisomerase II can lead to DNA damage, triggering cell cycle arrest and apoptosis .

    Pharmacokinetics

    It is known that its parent compound, amonafide, is extensively metabolized and detected in plasma and urine . Amonafide is metabolized in part to N-acetyl-amonafide, and the N-acetylation phenotype is determined using caffeine as the substrate .

    Result of Action

    The result of N’-Desmethyl Amonafide’s action is primarily the induction of DNA damage, leading to cell cycle arrest and apoptosis . This can inhibit the growth of cancer cells and potentially lead to their death . The exact molecular and cellular effects can vary depending on the specific type of cancer and the individual patient’s characteristics .

    Action Environment

    The action, efficacy, and stability of N’-Desmethyl Amonafide can be influenced by various environmental factors. For instance, the drug’s metabolism and action can be affected by the patient’s N-acetylation phenotype . Furthermore, factors such as the tumor microenvironment, the presence of other drugs, and the patient’s overall health status can also influence the drug’s action .

    Preparation Methods

  • Chemical Reactions Analysis

      Reductive Amination: As mentioned earlier, reductive amination could be a key step in the synthesis of N’-Desmethyl Amonafide.

    • Other reactions that N’-Desmethyl Amonafide might undergo include oxidation, reduction, and substitution reactions. specific details on these reactions are not readily available.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds directly comparable to N’-Desmethyl Amonafide is scarce.
    • you might consider comparing it with other DNA intercalators or topoisomerase inhibitors like doxorubicin or etoposide.

    Remember that while N’-Desmethyl Amonafide’s exact synthesis methods might not be widely published, understanding its properties and potential applications can guide further research and development

    Properties

    IUPAC Name

    5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JFLYCGLQHZUVQZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50675803
    Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50675803
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    269.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    114991-16-1
    Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50675803
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Customer
    Q & A

    Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

    A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

    Q2: How does the elimination half-life of this compound compare to Mitonafide?

    A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.